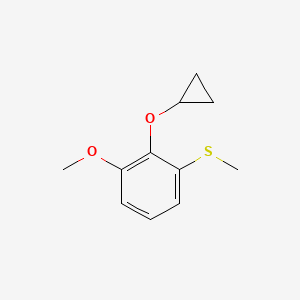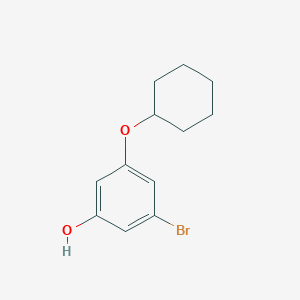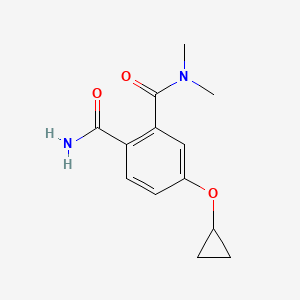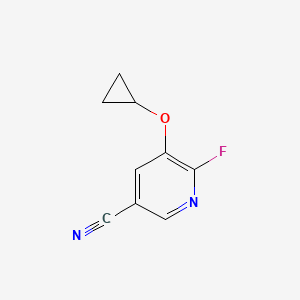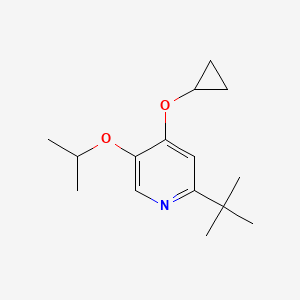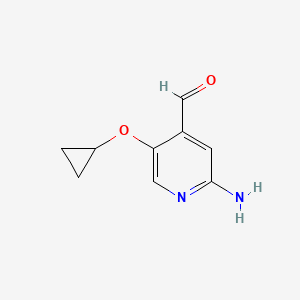
1-Chloro-4-cyclopropoxy-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-cyclopropoxy-2-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom, a cyclopropoxy group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-cyclopropoxy-2-methylbenzene can be achieved through several methods, including electrophilic aromatic substitution and nucleophilic aromatic substitution. One common method involves the chlorination of 4-cyclopropoxy-2-methylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced separation techniques, such as distillation and chromatography, ensures the isolation of the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-cyclopropoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium amide (NaNH2) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the cyclopropoxy group using reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in dechlorinated or reduced cyclopropoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-cyclopropoxy-2-methylbenzene has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving the interaction of aromatic compounds with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents, often involves this compound.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-cyclopropoxy-2-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic ring and substituents allow it to participate in various binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of target proteins or alter cellular pathways, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-methylbenzene: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less reactive in certain reactions.
4-Chlorotoluene: Similar to 1-Chloro-4-methylbenzene but with different substitution patterns, affecting its reactivity and applications.
1-Chloro-2-methylbenzene: The position of the chlorine and methyl groups differs, leading to variations in chemical behavior and reactivity.
Uniqueness: 1-Chloro-4-cyclopropoxy-2-methylbenzene is unique due to the presence of the cyclopropoxy group, which introduces additional steric and electronic effects. These effects can influence the compound’s reactivity, binding interactions, and overall chemical properties, making it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C10H11ClO |
|---|---|
Molekulargewicht |
182.64 g/mol |
IUPAC-Name |
1-chloro-4-cyclopropyloxy-2-methylbenzene |
InChI |
InChI=1S/C10H11ClO/c1-7-6-9(4-5-10(7)11)12-8-2-3-8/h4-6,8H,2-3H2,1H3 |
InChI-Schlüssel |
ZCERLFDNEJVRPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC2CC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



